molecular formula C18H25N3O3 B6636435 N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B6636435
M. Wt: 331.4 g/mol
InChI Key: DOMRBCPFANFEPI-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a furan-2-carbonyl group and a cyclohexen-1-yl ethyl chain

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-17(16-7-4-14-24-16)20-10-12-21(13-11-20)18(23)19-9-8-15-5-2-1-3-6-15/h4-5,7,14H,1-3,6,8-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMRBCPFANFEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Furan-2-Carbonyl Group: This step involves the acylation of the piperazine ring with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclohexen-1-yl Ethyl Chain: The final step is the alkylation of the piperazine nitrogen with 2-(cyclohexen-1-yl)ethyl bromide under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group using hydrogenation reactions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide exerts its effects is primarily through its interaction with molecular targets such as receptors and enzymes. The furan-2-carbonyl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohexyl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide: Similar structure but with a saturated cyclohexyl group.

    N-[2-(cyclohexen-1-yl)ethyl]-4-(benzoyl)piperazine-1-carboxamide: Similar structure but with a benzoyl group instead of a furan-2-carbonyl group.

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide is unique due to the presence of both a cyclohexen-1-yl group and a furan-2-carbonyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields of research.

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